4-[(diphenylphosphoryl)methyl]pyridine
Description
Properties
IUPAC Name |
4-(diphenylphosphorylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NOP/c20-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)15-16-11-13-19-14-12-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCMUVACWGXMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key Compounds for Comparison :
2,4-Bis(4-(diphenylphosphoryl)phenyl)pyridine (BM-A10) : Features two diphenylphosphoryl groups attached to a bipyridine scaffold, enabling exciplex formation in organic light-emitting devices (OLEDs) .
2-(2’-Pyridyl)-4,6-diphenylphosphinine : A phosphorus-containing heterocycle with a pyridyl substituent, studied for its coordination behavior with Rh(III) and Ir(III) .
4-(4-Substituted Phenyl)pyridine Derivatives : Include substituents like chloro, methoxy, and nitro groups, which modulate solubility and reactivity .
Structural Differences :
- BM-A10 has a bulkier structure due to dual phosphoryl groups, reducing steric accessibility compared to 4-[(diphenylphosphoryl)methyl]pyridine.
- Phosphinine derivatives (e.g., 2-(2’-pyridyl)-4,6-diphenylphosphinine) replace the pyridine’s nitrogen with phosphorus, altering aromaticity and electron density .
Electronic Properties
*Estimated based on analogous phosphoryl-pyridine systems.
Key Observations :
- The deeper HOMO of BM-A10 (-6.5 eV vs. -6.2 eV) enhances hole-blocking capabilities in OLEDs .
- The triplet energy of this compound (~2.9 eV) is slightly lower than BM-A10’s (3.0 eV), limiting its use in high-energy phosphorescent systems.
Physical and Chemical Properties
Q & A
Q. What structural features of 4-[(diphenylphosphoryl)methyl]pyridine contribute to its ligand properties in f-element separations?
The compound’s diphenylphosphoryl group and pyridine ring enable strong chelation with f-elements (lanthanides/actinides). The phosphoryl oxygen acts as a donor atom, while the pyridine nitrogen enhances electron density, improving binding stability. Structural modifications, such as adding functional groups to the pyridine ring, can alter denticity (e.g., mono- vs. bidentate binding) and selectivity .
Q. How can researchers optimize the synthesis of this compound derivatives for improved f-element binding?
- Step 1: Use regioselective substitution reactions to attach functional groups (e.g., electron-withdrawing or -donating substituents) to the pyridine ring.
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired products. Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
- Step 3: Characterize derivatives using NMR and mass spectrometry to confirm structural integrity .
Q. What experimental techniques validate the complexation of this compound with f-elements?
- Spectroscopic Methods: UV-Vis spectroscopy monitors metal-ligand charge-transfer bands.
- X-ray Crystallography: Resolves binding modes (e.g., monodentate phosphoryl vs. bidentate phosphoryl-pyridine coordination).
- Thermodynamic Studies: Isothermal titration calorimetry (ITC) quantifies binding constants (log K) .
Advanced Research Questions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
